molecular formula C14H19NO B2426417 3-(4-Propan-2-ylphenyl)piperidin-2-one CAS No. 1266893-49-5

3-(4-Propan-2-ylphenyl)piperidin-2-one

Cat. No.: B2426417
CAS No.: 1266893-49-5
M. Wt: 217.312
InChI Key: WMQWARAWWGWKHT-UHFFFAOYSA-N
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Description

Significance of Piperidin-2-one Scaffolds in Advanced Organic Synthesis

The piperidin-2-one scaffold, a key structural motif in organic chemistry, is of significant interest due to its prevalence in a wide array of biologically active compounds. Piperidine-containing compounds are integral to the pharmaceutical industry, forming the core of numerous drugs. nih.govresearchgate.netthieme-connect.com This structural unit is found in natural alkaloids and is a critical building block in the design of novel therapeutic agents. nih.govnih.gov

The versatility of the piperidin-2-one ring allows for substitutions at various positions, enabling the synthesis of diverse molecular architectures. This adaptability makes it a privileged scaffold in medicinal chemistry. The introduction of chiral piperidine (B6355638) structures can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.netthieme-connect.com Consequently, the development of efficient and stereoselective methods for synthesizing substituted piperidines and piperidinones is a major focus of modern organic synthesis. nih.govajchem-a.com These scaffolds are crucial intermediates for creating more complex molecules, including potential treatments for a range of diseases. nih.govajchem-a.comacs.org

Historical Overview of δ-Lactam Synthesis Methodologies

The synthesis of lactams, including the δ-lactam core of piperidin-2-one, has been a fundamental pursuit in organic chemistry. Several classical methods have been established for their preparation. wikipedia.org

Key historical synthetic routes include:

Beckmann Rearrangement: This acid-catalyzed rearrangement of oximes is a foundational method for synthesizing lactams. For δ-lactams, this would typically involve the rearrangement of a cyclopentanone oxime. wikipedia.org

Schmidt Reaction: This reaction involves treating a cyclic ketone, such as cyclopentanone, with hydrazoic acid to yield a lactam. wikipedia.org

Cyclization of Amino Acids: The intramolecular condensation of 5-aminopentanoic acid (or its derivatives) provides a direct route to the δ-valerolactam ring. wikipedia.org

Dieckmann Condensation: This intramolecular reaction of diesters can be adapted to form the piperidin-2-one ring system, often used in the synthesis of 4-piperidones which can be precursors to other derivatives. dtic.mil

These methods, while foundational, often require harsh conditions and may offer limited control over substitution and stereochemistry, paving the way for the development of more modern and refined synthetic strategies.

Current Challenges and Opportunities in the Synthesis of Substituted Piperidin-2-ones

While classical methods provide access to the basic piperidin-2-one ring, the synthesis of specifically substituted analogs like 3-(4-propan-2-ylphenyl)piperidin-2-one presents significant challenges. A primary hurdle is achieving stereocontrol, particularly for compounds with chiral centers. nih.govsnnu.edu.cn The development of asymmetric routes to produce enantiomerically enriched 3-substituted piperidines and piperidin-2-ones remains an area of intensive research. snnu.edu.cn

Modern synthetic chemistry is focused on overcoming these limitations through new catalytic systems. Recent advancements include:

Transition-Metal Catalysis: Nickel- and Rhodium-catalyzed reactions have emerged as powerful tools. For instance, Ni-catalyzed reductive coupling of organohalides with 3-chloro-δ-lactams provides a route to chiral 3-substituted δ-lactams. acs.org Similarly, Rh-catalyzed asymmetric reductive Heck reactions using arylboronic acids have been developed to produce 3-substituted tetrahydropyridines, which are precursors to piperidines. snnu.edu.cnacs.orgorganic-chemistry.org

Enzymatic Strategies: Biocatalysis offers a green and highly selective alternative. Engineered enzymes can perform intramolecular C-H amidation to construct lactam rings with high enantioselectivity. nih.gov

Multi-component Reactions: One-pot, multi-component reactions are being explored to construct highly substituted piperidin-2-ones with high diastereoselectivity, increasing efficiency by forming multiple bonds in a single step. researchgate.net

These innovative approaches offer opportunities to synthesize complex piperidin-2-one derivatives with high precision and efficiency, opening new avenues for drug discovery and materials science. The challenge lies in expanding the substrate scope and functional group tolerance of these new methods. acs.org

Physicochemical Properties of this compound

While detailed experimental data for this specific compound is not widely published, its basic properties can be determined.

PropertyValue
CAS Number 1266893-49-5 chemicalbook.com
Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
Common Name 3-(4-isopropylphenyl)piperidin-2-one chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-propan-2-ylphenyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-10(2)11-5-7-12(8-6-11)13-4-3-9-15-14(13)16/h5-8,10,13H,3-4,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQWARAWWGWKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CCCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266893-49-5
Record name 3-[4-(propan-2-yl)phenyl]piperidin-2-one
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Advanced Synthetic Methodologies for 3 4 Propan 2 Ylphenyl Piperidin 2 One

Strategic Retrosynthetic Analysis of the 3-Substituted Piperidin-2-one Scaffold

Retrosynthetic analysis provides a logical framework for dismantling a target molecule into simpler, commercially available starting materials. For 3-(4-propan-2-ylphenyl)piperidin-2-one, the primary disconnections focus on the formation of the piperidin-2-one ring and the installation of the C3-aryl substituent.

Two principal bond disconnections are considered for the heterocyclic ring: the N1-C2 (amide bond) and the C5-C6 bond.

Amide Bond Disconnection (N1-C2): This is the most common strategy, envisioning an intramolecular cyclization of a linear precursor. This disconnection leads to a δ-amino acid or its corresponding ester, specifically 5-amino-3-(4-propan-2-ylphenyl)pentanoic acid. This linear precursor can be further simplified. The C3-aryl group can be introduced via conjugate addition to an α,β-unsaturated carbonyl compound.

Carbon-Carbon Bond Disconnection: A disconnection at a C-C bond, for instance, C5-C6, suggests a ring-closing metathesis or a radical cyclization approach. This would typically start from a suitably functionalized N-allyl-acrylamide derivative.

A third strategy involves building the ring through cycloaddition reactions, where the six-membered ring is formed in a single step from two or more components. This approach disconnects the molecule into fragments that can participate in reactions like the aza-Diels-Alder reaction. researchgate.netrsc.org The synthesis of 3-substituted piperidin-2-one derivatives is often achieved through the chemistry of 3-diazo-piperidin-2-one, which allows for a variety of functional groups to be introduced at the C3 position. researchgate.net

**2.2. Intramolecular Cyclization Approaches to Piperidin-2-one Ring Systems

Intramolecular cyclization is a powerful and widely used strategy for the synthesis of heterocyclic systems, including δ-lactams. These methods rely on the formation of a key bond to close a pre-assembled linear substrate.

The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. wikipedia.orgorganic-chemistry.org It is the intramolecular equivalent of the Claisen condensation and is highly effective for forming stable five- and six-membered rings. wikipedia.orgchemistrysteps.compressbooks.pub For the synthesis of δ-lactams, a modified Dieckmann approach can be envisioned using an N-protected amino diester.

The mechanism involves the deprotonation at the α-position of one ester group to generate an enolate, which then attacks the carbonyl of the second ester group in an intramolecular nucleophilic acyl substitution. numberanalytics.comlibretexts.orglibretexts.org A full equivalent of a strong base, such as sodium ethoxide or potassium tert-butoxide, is typically required because the final cyclic β-keto ester product is acidic and is deprotonated by the base, driving the reaction to completion. numberanalytics.comlibretexts.org While the classic Dieckmann condensation forms carbocyclic rings, analogous strategies can be adapted for lactam synthesis, typically involving the cyclization of an amino-diester precursor where subsequent transformations would yield the target lactam. The synthesis of the bicyclo[3.3.1]nonane-2,4,9-trione core of certain natural products has been achieved through a sequential process involving two distinct Dieckmann condensation reactions. researcher.life

Feature Description References
Reaction Type Intramolecular Claisen condensation of a diester. wikipedia.orglibretexts.org
Product Cyclic β-keto ester. organic-chemistry.orgchemistrysteps.com
Ring Sizes Most effective for 5- and 6-membered rings. wikipedia.orgpressbooks.pub
Base Requirement Stoichiometric amount of strong base (e.g., NaOEt, KOtBu). numberanalytics.comlibretexts.org
Driving Force Irreversible deprotonation of the acidic β-keto ester product. chemistrysteps.comlibretexts.org

Radical cyclizations offer a powerful method for C-C bond formation under mild conditions. The formation of five- and six-membered rings via radical pathways is particularly efficient. For piperidin-2-one synthesis, a common strategy involves the cyclization of an N-alkenyl haloacetamide precursor.

The key step is typically a 5-exo-trig cyclization, which is kinetically favored over the alternative 6-endo-trig pathway according to Baldwin's rules. scripps.eduharvard.edu In this process, a radical is generated, often from a bromo- or iodo-precursor using an initiator like AIBN with a reducing agent such as tributyltin hydride or the more environmentally friendly tris(trimethylsilyl)silane. researchgate.net This radical then adds to the pendant alkene, forming the five-membered ring and a new radical which is subsequently quenched. To form the six-membered piperidinone ring, a 6-endo cyclization would be required, which is generally disfavored but can be achieved under specific substrate control. mdpi.com Alternatively, a 6-exo-trig cyclization of a different precursor could be employed. A novel approach to 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. organic-chemistry.org

Parameter Details References
Favored Pathway 5-exo-trig cyclization is kinetically preferred for forming five-membered rings. harvard.educhemtube3d.comnih.gov
Precursors N-alkenyl haloacetamides, 7-substituted-6-aza-8-bromooct-2-enoates. mdpi.comorganic-chemistry.org
Reagents Radical initiator (e.g., AIBN) and a reducing agent (e.g., Bu3SnH, (TMS)3SiH). researchgate.net
Application Enables stereoselective synthesis of substituted piperidines and other heterocycles. researchgate.netnih.gov

Direct C-H functionalization represents a highly atom-economical and efficient strategy in modern organic synthesis. Intramolecular C-H amidation allows for the direct formation of a C-N bond to construct the lactam ring, avoiding the need for pre-functionalized starting materials. nih.gov

This transformation is often catalyzed by transition metals, most notably rhodium complexes like Rh₂(esp)₂. nih.gov These catalysts react with nitrogen sources, such as sulfamate (B1201201) esters or dioxazolones, to generate a metal-nitrenoid intermediate. escholarship.orgnih.gov This reactive species then inserts into a C-H bond at the δ-position through a concerted mechanism, forming the six-membered piperidin-2-one ring with high regioselectivity. More recently, enzymatic strategies using engineered cytochrome P450 enzymes or myoglobin (B1173299) variants have emerged as powerful biocatalysts for asymmetric C-H amidation, providing access to chiral β, γ, and δ-lactams in high yields and enantioselectivity. escholarship.orgnih.govthieme.deresearchgate.net Palladium(II)-catalyzed intramolecular amination of sp³ C-H bonds has also been developed, providing practical access to a wide range of lactams. researchgate.net

Catalyst Type Nitrogen Source Key Advantages References
Rhodium (e.g., Rh₂(esp)₂) Sulfamate esters, SulfamidesHigh yields, broad substrate scope, predictable regioselectivity. nih.gov
Palladium (e.g., Pd(II)) CarbamatesTolerates double bonds, accesses β, γ, and δ-lactams. researchgate.net
Engineered Enzymes (e.g., Myoglobin) DioxazolonesHigh enantioselectivity, preparative scale, mild conditions. escholarship.orgnih.govresearchgate.net
Iron (e.g., Cytochrome P411) AzidesTunable site selectivity through directed evolution. thieme.de

Intermolecular Cycloaddition Reactions in Piperidin-2-one Synthesis

Cycloaddition reactions are powerful for rapidly building molecular complexity, as they form multiple bonds in a single, often stereocontrolled, step. For piperidin-2-one synthesis, both [2+2] and [4+2] cycloadditions are valuable strategies.

The Staudinger [2+2] cycloaddition is a classic method for synthesizing β-lactams (four-membered rings) through the reaction of a ketene (B1206846) and an imine. organic-chemistry.orgresearchgate.net While this reaction does not directly produce the six-membered δ-lactam ring, it is a fundamental cycloaddition for lactam formation. The reaction proceeds through a zwitterionic intermediate, and its stereochemical outcome can be influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.org The principles of this reaction can be extended to more complex systems, and β-lactams can serve as versatile intermediates for further transformations into larger ring systems.

The aza-Diels-Alder reaction , a [4+2] cycloaddition, is a more direct route to the piperidine (B6355638) scaffold. rsc.orglookchem.com In this reaction, an aza-diene (a diene containing a nitrogen atom) reacts with a dienophile (an alkene or alkyne) to form a six-membered nitrogen heterocycle. researchgate.netacs.org To form a piperidin-2-one ring, the reaction can be designed between a 1-aza-diene and a ketene or a related ketenophile. Alternatively, a diene can react with an imine dienophile, followed by subsequent oxidation to introduce the carbonyl group. These reactions can be promoted thermally or by Lewis acid catalysis and offer excellent control over regiochemistry and stereochemistry. rsc.orgrsc.org Rhodium(I)-catalyzed [2+2+2] cycloadditions between alkenyl isocyanates and alkynes also provide a powerful route to functionalized piperidine systems. nih.gov

Cycloaddition Type Reactants Primary Product Key Features References
Staudinger [2+2] Ketene + Imineβ-LactamForms 4-membered ring; stepwise mechanism via zwitterion. organic-chemistry.orgresearchgate.net
Aza-Diels-Alder [4+2] Aza-diene + DienophileDihydropyridine (B1217469) derivativeForms 6-membered ring; concerted pericyclic mechanism. researchgate.netrsc.orgacs.org
Rhodium-catalyzed [2+2+2] Alkenyl isocyanate + AlkyneFused/Substituted PiperidinoneCatalytic, asymmetric, good yields, high enantioselectivity. nih.gov
Intramolecular [4+2] Pyridazinecarbonitriles with alkyne side chainsFused benzonitrilesThermally induced, inverse electron demand. mdpi.comresearchgate.net

Imino Diels-Alder Reactions for Piperidone Derivatives

The Imino Diels-Alder reaction, a powerful variant of the conventional Diels-Alder reaction, serves as a cornerstone for the construction of nitrogen-containing six-membered rings, including the piperidin-2-one scaffold. This [4+2] cycloaddition involves the reaction of a 1,3-diene with an imine, acting as the dienophile, to form a tetrahydropyridine (B1245486) intermediate. This intermediate can then be readily converted to the corresponding lactam.

The versatility of this reaction allows for the synthesis of complex piperidone structures through multicomponent approaches. For instance, a four-component reaction can combine an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile in a single operation. This method generates a 2-azadiene in situ, which then undergoes an intermolecular Diels-Alder cycloaddition. The stereochemical outcome of such reactions is often dependent on the nature of the dienophile; cyclic dienophiles typically yield endo adducts, whereas acyclic dienophiles favor the formation of exo adducts as the major stereoisomers. This strategy not only streamlines the synthetic process but also allows for the incorporation of significant skeletal, functional, and stereochemical diversity in the final piperidone products.

Catalytic and Asymmetric Synthetic Approaches

The development of catalytic and asymmetric methods has been pivotal in accessing enantioenriched 3-substituted piperidin-2-ones, which are crucial for pharmaceutical applications. These approaches offer high levels of stereocontrol, often obviating the need for chiral auxiliaries or lengthy resolution steps.

Stereoselective Construction of 3-Substituted Piperidin-2-ones

Achieving stereocontrol at the C-3 position is a primary focus in the synthesis of compounds like this compound. A variety of methodologies have been developed to this end. One notable strategy involves the use of chiral auxiliaries, such as carbohydrate templates. For example, starting from 2-pyridone, N-galactosylation followed by O-silylation yields a chiral intermediate. Nucleophilic addition of organometallic reagents to this intermediate proceeds with high regio- and stereoselectivity. znaturforsch.com Subsequent reaction of the resulting N-galactosyl-2-piperidone enolates with electrophiles allows for the stereoselective introduction of substituents at the C-3 position. znaturforsch.com

Another powerful approach is the catalytic asymmetric reductive Heck reaction. A rhodium-catalyzed process can couple arylboronic acids with a phenyl pyridine-1(2H)-carboxylate to generate 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity. nih.govacs.org These intermediates are then readily converted to the desired chiral 3-substituted piperidines or piperidin-2-ones. Similarly, nickel-catalyzed reductive coupling of Csp²-hybridized organohalides (such as 4-bromo-isopropylbenzene) with 3-chloro-δ-lactams provides direct access to chiral 3-substituted δ-lactams. acs.orgnih.gov

Table 1: Overview of Stereoselective Methods for 3-Substituted Piperidin-2-ones
MethodologyKey Reagents/CatalystKey FeaturesReference
Chiral Auxiliary (Carbohydrate)N-galactosyl pyridone derivativesHigh diastereoselectivity in the introduction of C-3 substituents via enolate alkylation. znaturforsch.com
Asymmetric Reductive Heck ReactionRh-catalyst, Chiral ligand, Arylboronic acidProvides enantioenriched 3-aryl tetrahydropyridine precursors with high enantioselectivity. nih.govacs.org
Asymmetric Reductive CouplingNi-catalyst, Chiral Bilm ligand, 3-chloro-δ-lactamDirect coupling of aryl halides to the lactam core; good for accessing enantioenriched 3-aryl-δ-lactams. acs.orgnih.gov
Asymmetric AlkylationChiral N-substituent (e.g., from D-phenylglycinol), s-BuLiDiastereoselective alkylation of a pre-formed chiral piperidinone. academax.com

Organocatalytic Strategies for Enantioenriched Lactams

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals and often mimicking biosynthetic pathways. nih.gov For the synthesis of chiral piperidones, organocatalysts can activate substrates towards enantioselective transformations. One such strategy involves a one-pot, two-step sequence using a chiral amine catalyst (e.g., MacMillan's imidazolidinone catalyst) and an acid co-catalyst. mdpi.com This approach can assemble complex chiral spirocyclic piperidones from cyclic 2-diazo-1,3-diketones, primary amines, and α,β-unsaturated aldehydes through a Wolff rearrangement–amidation–Michael–hemiaminalization cascade, achieving high enantioselectivities (up to 97% ee). mdpi.com While this example leads to a spirocyclic system, the underlying principles of organocatalytic Michael additions are directly applicable to the stereoselective formation of the C-C bond at the C-3 position of the piperidin-2-one ring.

Metal-Catalyzed Cyclizations and Reductions

Transition metal catalysis provides a diverse and efficient toolkit for the synthesis of the piperidin-2-one ring and its precursors. Various metals, including rhodium (Rh), nickel (Ni), and palladium (Pd), have been employed in key bond-forming reactions.

Rhodium catalysts are particularly effective for the asymmetric hydrogenation of substituted pyridines and the dearomatization/hydrogenation of fluoropyridines, yielding highly substituted piperidines with excellent diastereoselectivity. nih.gov Rhodium has also been central to the asymmetric reductive Heck reactions mentioned previously, which construct the C3-aryl bond with high enantiocontrol. nih.govacs.org

Nickel-catalyzed reactions have proven valuable for creating the C3-substituent bond. Asymmetric reductive cross-coupling reactions between 3-halo-piperidin-2-ones and aryl halides, in the presence of a chiral nickel catalyst, directly afford the enantioenriched 3-aryl-piperidin-2-one scaffold. acs.orgnih.gov

Palladium catalysts are widely used for cyclization reactions. A notable method involves the Pd-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles to produce highly substituted piperazines and related heterocycles, demonstrating the power of Pd to mediate complex ring-forming cascades under mild conditions. acs.org Such strategies can be adapted for lactam synthesis. Furthermore, cobalt-catalyzed radical cyclizations of linear aldehydes offer a direct route to substituted piperidines. nih.gov Lewis acids like Indium(III) triflate (In(OTf)₃) are also effective catalysts for various cyclization and multicomponent reactions leading to piperidine scaffolds.

Table 2: Metal-Catalyzed Approaches to Piperidin-2-one Scaffolds
Metal CatalystReaction TypeApplicationReference
Rhodium (Rh)Asymmetric Hydrogenation / Reductive HeckStereoselective reduction of pyridine (B92270) precursors; Asymmetric C-3 arylation. nih.govacs.orgnih.gov
Nickel (Ni)Reductive Cross-CouplingEnantioconvergent C(sp³)-C(sp²) bond formation at the C-3 position. acs.orgnih.gov
Palladium (Pd)Cyclization / Cascade ReactionsModular synthesis of N-heterocycles; Tandem Heck/Suzuki couplings. acs.orgrsc.org
Cobalt (Co)Radical CyclizationFormation of piperidine rings from linear aldehydes via carbene radical intermediates. nih.gov
Indium (In(OTf)₃)Lewis Acid CatalysisFacilitates cyclization and multicomponent reactions. rsc.org

Diastereoselective Additions for Introducing Substituents at C-3

For pre-formed piperidin-2-one rings or their immediate precursors, the diastereoselective introduction of the C-3 substituent is a critical step. This is often achieved through the alkylation or arylation of a C-3 enolate. The stereochemical outcome is controlled by a chiral element elsewhere in the molecule, such as a chiral N-substituent.

In one demonstrated synthesis, a piperidin-2-one bearing a chiral N-substituent derived from D-phenylglycinol was deprotonated with s-BuLi to form a chiral enolate. academax.com Subsequent alkylation with methyl iodide proceeded with high diastereoselectivity, yielding the (3S)-methyl derivative as a single detectable isomer. academax.com This principle can be directly extended to the introduction of an aryl group, such as the 4-propan-2-ylphenyl moiety, by using a suitable arylating agent. The chiral N-substituent effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. This method provides a reliable way to control the stereochemistry at C-3 relative to the chiral center on the nitrogen protecting group.

One-Pot and Multicomponent Reactions for Piperidin-2-one Diversity

One-pot and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules like this compound from simple, readily available starting materials in a single synthetic operation. researchgate.net These strategies minimize waste, reduce purification steps, and allow for the rapid generation of libraries of structurally diverse compounds.

A notable example is the four-component diastereoselective synthesis of piperidin-2-one substituted pyridinium (B92312) salts. hse.ruresearchgate.net This reaction proceeds via a Michael-Mannich cascade, combining Michael acceptors, pyridinium ylides, aromatic aldehydes (such as 4-isopropylbenzaldehyde), and ammonium (B1175870) acetate. The process constructs the piperidin-2-one ring and establishes up to four stereocenters in a single, highly stereoselective step. hse.ruresearchgate.net

Other MCRs for piperidine synthesis often employ a three-component strategy. The reaction of an aniline, a β-ketoester, and an aromatic aldehyde, often catalyzed by a Lewis or Brønsted acid, can produce highly functionalized piperidines in excellent yields. researchgate.netresearchgate.net An organophotocatalyzed [1+2+3] strategy has also been developed, which constructs the 2-piperidinone core from ammonium salts, alkenes, and unsaturated carbonyl compounds in one step. nih.gov These MCRs offer a powerful and convergent route to the piperidin-2-one scaffold, allowing for the incorporation of the desired 4-propan-2-ylphenyl group by selecting the appropriately substituted aldehyde as a starting component.

Table 3: Selected Multicomponent Reactions for Piperidin-2-one Synthesis
Number of ComponentsKey ReactantsReaction TypeKey FeaturesReference
FourMichael acceptor, Pyridinium ylide, Aromatic aldehyde, Ammonium acetateMichael-Mannich Cascade/CyclizationHighly diastereoselective formation of complex piperidin-2-ones with multiple stereocenters. hse.ruresearchgate.net
ThreeAniline, β-ketoester, Aromatic aldehydeHantzsch-like condensationEfficient one-pot synthesis of highly functionalized piperidines. researchgate.netresearchgate.net
Three ([1+2+3])Ammonium salt, Alkene, Unsaturated carbonyl compoundOrganophotocatalyzed radical cascadeOne-step access to diverse 2-piperidinones under mild conditions. nih.gov

Practical Considerations in the Synthesis of this compound

The successful laboratory synthesis of a complex molecule like this compound is the first step in its journey towards potential applications. However, the transition from a laboratory-scale procedure to a large-scale, industrially viable process requires careful consideration of several practical factors. These include the optimization of reaction parameters to maximize yield and purity while minimizing costs and environmental impact, as well as a thorough evaluation of the scalability of the chosen synthetic route.

Optimization of Reaction Conditions and Reagent Selection

The optimization of reaction conditions is a critical step in the development of any synthetic process. For the synthesis of this compound, several modern catalytic methods for the formation of 3-aryl-δ-lactams could be envisioned, each with its own set of parameters to be optimized.

One promising approach involves a rhodium-catalyzed asymmetric reductive Heck reaction of a suitable dihydropyridine precursor with 4-isopropylphenylboronic acid. acs.orgtmc.edunih.gov The optimization of such a reaction would involve a systematic investigation of various parameters. The choice of the rhodium precursor, such as [Rh(cod)OH]₂, and the chiral ligand, for instance, a SEGPHOS-type ligand, is paramount for achieving high enantioselectivity and yield. nih.gov The base employed, for example, an inorganic base like cesium hydroxide, and the solvent system, often a multiphasic system such as toluene/water, would also need to be carefully screened to find the optimal combination. nih.govorganic-chemistry.org

Another potential route could be a copper-mediated intramolecular C-N coupling reaction . researchgate.net In this case, optimization would focus on the selection of the copper catalyst (e.g., copper(I) iodide), the ligand (such as a diamine), and the base. The reaction temperature and concentration are also critical variables that would need to be fine-tuned to maximize the efficiency of the cyclization step.

A third innovative strategy is the organophotocatalyzed [1+2+3] cycloaddition . researchgate.net This method would involve the reaction of an alkene, an ammonium salt, and an unsaturated carbonyl compound under visible light irradiation in the presence of an organic photocatalyst. The key optimization parameters here would be the choice of the photocatalyst (e.g., an eosin-based dye), the solvent, and the light source. The stoichiometry of the reactants would also be crucial to control the formation of the desired product and minimize side reactions.

The following interactive table summarizes potential optimization parameters for a hypothetical rhodium-catalyzed synthesis of this compound, based on analogous reactions reported in the literature. nih.gov

ParameterVariation 1Variation 2Variation 3Optimal Condition (Hypothetical)
Rhodium Precursor [Rh(cod)Cl]₂[Rh(cod)₂]BF₄[Rh(cod)OH]₂[Rh(cod)OH]₂
Chiral Ligand (S)-BINAP(R)-Josiphos(S)-SEGPHOS(S)-SEGPHOS
Base K₂CO₃Cs₂CO₃CsOHCsOH
Solvent System TolueneTHFToluene/H₂O (1:1)Toluene/H₂O (1:1)
Temperature (°C) 50709070
Yield (%) 65809292
Enantiomeric Excess (%) 85959999

Scale-Up Feasibility and Process Chemistry Considerations

The transition of a synthetic route from the laboratory to an industrial scale presents a unique set of challenges. For the synthesis of this compound, a thorough evaluation of the chosen methodology's scalability is essential.

Route Selection for Scale-Up: While catalytic methods are generally preferred for their efficiency, the cost and availability of the catalyst and ligands, especially for precious metal-based systems like rhodium, can be a significant drawback on a large scale. Therefore, a process utilizing a more abundant and less expensive catalyst, such as copper, might be more attractive for industrial production. Organocatalytic methods, including photoredox catalysis, are also gaining traction as sustainable alternatives, although their scalability can sometimes be limited by the need for specialized photoreactors. researchgate.net

Process Chemistry Considerations: Several key aspects of process chemistry need to be addressed for a successful scale-up:

Reagent Handling and Safety: The safe handling of all reagents, especially pyrophoric or toxic ones, is of utmost importance. A thorough risk assessment must be conducted for each step of the synthesis.

Reaction Kinetics and Thermodynamics: Understanding the kinetics and thermodynamics of the reaction is crucial for designing a safe and efficient process. This includes identifying any exothermic events that could lead to thermal runaway.

Work-up and Purification: The purification of intermediates and the final product can be a major bottleneck in a large-scale process. The development of robust and scalable purification methods, such as crystallization or chromatography with recyclable solvents, is critical. The use of techniques that minimize solvent use and waste generation is also a key consideration.

Waste Management: The environmental impact of the process must be minimized. This involves developing a comprehensive waste management plan for the disposal or recycling of all byproducts and solvents.

Cost Analysis: A detailed cost analysis of the entire process, including the cost of raw materials, energy consumption, and waste disposal, is necessary to ensure the economic viability of the synthesis.

The following table outlines some of the key process chemistry considerations for two hypothetical routes to this compound.

ConsiderationRhodium-Catalyzed RouteCopper-Mediated Route
Catalyst Cost HighModerate
Ligand Cost HighLow to Moderate
Reaction Conditions Mild to ModerateModerate to High Temperature
Scalability Challenges Catalyst sourcing and recyclingPotential for metal contamination
Purification Chromatography may be requiredCrystallization may be feasible
Environmental Impact High (precious metal)Moderate (heavy metal)

Conformational Analysis and Stereochemical Elucidation of Piperidin 2 Ones

Theoretıcal Investıgatıons of Pıperıdın-2-one Rıng Conformatıons

The piperidin-2-one ring, a δ-lactam, exhibits conformational flexibility. Unlike the typical chair conformation of cyclohexane, the presence of the planar amide group (C-N-C=O) introduces partial sp2 character, leading to distinct conformational preferences. Theoretical calculations and experimental data indicate that the ring predominantly adopts non-chair conformations to alleviate torsional strain.

The piperidin-2-one ring typically avoids a true chair conformation due to the planarity of the lactam function. Instead, it favors conformations such as the half-chair or various boat forms. Microwave spectroscopy and crystal structure analyses have shown that for the parent compound, δ-valerolactam, two primary conformers exist in the gas phase: a half-chair and a twist form. nih.gov

In the solid state, the half-chair conformation is frequently observed for piperidin-2-one derivatives. nih.gov This conformation features four atoms in a plane, with the remaining two atoms positioned above and below this plane. For instance, in many crystal structures of piperidin-2-ones, the C4 atom acts as the "flap" in a half-chair conformation. nih.gov

Boat conformations, including twist-boat forms, are also energetically accessible. ias.ac.inresearchgate.net While generally higher in energy than the half-chair, certain substitution patterns can stabilize these conformers. ias.ac.in The presence of bulky substituents or specific intramolecular interactions can lead to the boat form being the preferred conformation. ias.ac.inrsc.org For example, N-nitroso derivatives of piperidin-4-ones have been shown to exist as an equilibrium mixture of boat forms to avoid steric strain. ias.ac.in

The relative stability of different piperidin-2-one conformers is dictated by their position on the conformational energy landscape. This landscape is shaped by a combination of factors including torsional strain, steric hindrance (A-strain), and electrostatic interactions. nih.gov Computational studies using methods like Density Functional Theory (DFT) are employed to calculate the relative energies of different conformations and identify the global minimum energy structure. researchgate.net

For piperidine (B6355638) derivatives, the energy difference between chair and boat conformers can be small, and substituents can shift this equilibrium. nih.gov For example, in some N-acylpiperidines, a pseudoallylic strain can force a 2-substituent into an axial orientation, even though this might seem less stable. nih.gov In the case of 3-(4-propan-2-ylphenyl)piperidin-2-one, the most stable isomer would be the one where the bulky substituent occupies a pseudo-equatorial position in a half-chair conformation, minimizing unfavorable 1,3-diaxial interactions. The energy barrier for ring inversion would determine the rate of interconversion between different low-energy conformers.

Table 1: Relative Conformational Energies of Substituted Piperidines
Substituent (Position)Favored ConformationRelative Energy (ΔG, kcal/mol)Reference
2-Methyl (N-Phenyl)Axial Chair-1.0 nih.gov
4-PhenylEquatorial Chair~2.5 (axial higher) rsc.org
N-Nitroso (2,6-diaryl)Boat Forms (B1/B2)N/A (Equilibrium Mixture) ias.ac.in

Stereochemıcal Aspects of 3-Substıtuted Pıperıdın-2-ones

The presence of a stereocenter at the C3 position in compounds like this compound introduces stereochemical complexity, leading to the possibility of enantiomers and, in more complex derivatives, diastereomers.

The synthesis of 3-substituted piperidin-2-ones often results in a mixture of stereoisomers. The control of stereochemistry is a key challenge, and various asymmetric synthesis strategies have been developed to obtain high diastereomeric ratios (d.r.) and enantiomeric purity (enantiomeric excess, e.e.). researchgate.net

For example, catalytic enantioselective methods for the synthesis of 3-arylpiperidines have been reported to achieve high yields and enantioselectivities. nih.govacs.org In one study, a rhodium-catalyzed reaction of aryl boronic acids with dihydropyridines yielded 3-substituted tetrahydropyridines with high enantioselectivity. nih.gov Another approach involving the alkylation of a chiral N-protected piperidin-2-one yielded different diastereomeric ratios depending on the reaction conditions; protecting a hydroxyl group on the chiral auxiliary inverted the diastereoselectivity from a single isomer to a 1:2.5 ratio of diastereomers. researchgate.net The synthesis of polysubstituted piperidin-2-ones via multicomponent reactions has also been shown to proceed with high stereoselectivity, often yielding a single diastereomer. hse.ru

The determination of these ratios is typically accomplished using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, often with the aid of chiral shift reagents. researchgate.netacs.org

Table 2: Examples of Stereoselectivity in the Synthesis of Substituted Piperidines/Piperidinones
Reaction TypeSubstrate/ProductDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
Alkylation of Chiral LactamN-protected 3-methylpiperidin-2-oneSingle isomerN/A researchgate.net
Reductive Heck Reaction3-Aryl-tetrahydropyridineN/Aup to 96% nih.govacs.org
Multicomponent ReactionPolysubstituted Piperidin-2-oneSingle diastereomerN/A hse.ru
BrominationTrisubstituted Piperidine4:1N/A nih.govacs.org

Interconversion between stereoisomers of piperidin-2-one derivatives can occur through several mechanisms, depending on the molecular structure and external conditions. For simple diastereomers differing at the C3 position, interconversion typically requires breaking and reforming the C-H bond at the stereocenter, a process known as epimerization. This can be facilitated by a base, which deprotonates the α-carbon to the carbonyl group, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to racemization or epimerization.

For atropisomers, where stereoisomers arise from hindered rotation around a single bond, the interconversion pathway is through bond rotation. rsc.org While not directly applicable to the C3 stereocenter of this compound itself, this mechanism can be relevant in more complex derivatives. The energy barrier to this rotation determines the stability of the individual isomers at a given temperature. rsc.org In certain N-substituted systems, interconversion can also occur via pathways like radical dissociation-recombination or sigmatropic rearrangements, although these are less common for the piperidin-2-one core itself. rsc.org

Conformational Dynamics as Studied by Spectroscopic Methods

The conformational landscape of 3-substituted piperidin-2-ones, including this compound, is primarily dictated by the torsional strain within the six-membered lactam ring and the steric and electronic interactions of its substituents. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for elucidating these conformational dynamics in solution. researchgate.netsemanticscholar.org These techniques provide critical insights into the preferred ring geometry and the orientation of the C3-substituent.

The piperidin-2-one ring typically adopts a non-planar conformation to alleviate ring strain, existing in a dynamic equilibrium between various forms such as half-chair, sofa, or twist-boat conformations. semanticscholar.orgresearchgate.net For 3-substituted derivatives, the equilibrium between conformers where the substituent occupies an axial or equatorial position is of primary interest. The large steric bulk of the 4-propan-2-ylphenyl group is expected to significantly influence this equilibrium, generally favoring a conformation where this group is in a pseudo-equatorial orientation to minimize steric hindrance.

¹H NMR Spectroscopy

Proton NMR spectroscopy is a cornerstone technique for the conformational analysis of cyclic systems. researcher.life The vicinal coupling constants (³J) between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. This relationship allows for the determination of the relative orientation of substituents on the ring. researchgate.net

In the case of this compound, the key signals for analysis are those of the proton at the C3 position (H3) and the adjacent methylene (B1212753) protons at C4 (H4ax and H4eq). The magnitude of the coupling constants ³J(H3, H4ax) and ³J(H3, H4eq) can reveal the predominant orientation of the C3-substituent.

Equatorial Substituent: If the 4-propan-2-ylphenyl group is in a pseudo-equatorial position, the H3 proton will be pseudo-axial. This results in one large diaxial coupling (³J(H3ax, H4ax)) typically in the range of 10-13 Hz and one smaller axial-equatorial coupling (³J(H3ax, H4eq)) of approximately 2-5 Hz. niscpr.res.in

Axial Substituent: Conversely, a pseudo-axial orientation of the substituent would place the H3 proton in a pseudo-equatorial position. This would lead to two smaller couplings: one equatorial-axial (³J(H3eq, H4ax)) and one equatorial-equatorial (³J(H3eq, H4eq)), both typically in the 2-6 Hz range.

Detailed research on related 2,6-diarylpiperidin-4-ones has successfully used ¹H NMR data to assign chair conformations with equatorial dispositions of aryl and chloro substituents. niscpr.res.in The observation of a large coupling constant (~10 Hz) was indicative of a diaxial relationship, confirming the equatorial orientation of the ring substituents. niscpr.res.in

Table 1: Representative ¹H NMR Coupling Constants for Conformational Analysis of 3-Aryl-Piperidin-2-ones

ConformerH3 OrientationH4 ProtonsDihedral Angle (approx.)Expected ³J (Hz)
Equatorial ArylAxialH4ax~180°10 - 13
H4eq~60°2 - 5
Axial ArylEquatorialH4ax~60°2 - 6
H4eq~60°2 - 6

Note: Data is illustrative and based on typical values for substituted piperidine rings.

Infrared (IR) Spectroscopy

IR spectroscopy, particularly focusing on the carbonyl (C=O) stretching frequency (νC=O), provides complementary information about conformational equilibria. nih.gov The position of the carbonyl absorption band is sensitive to the local electronic environment, which is influenced by the conformation of the ring and the orientation of nearby substituents. semanticscholar.org

Studies on 3-(4′-substituted phenylsulfanyl)-1-methyl-2-piperidones have shown that axial and equatorial conformers can be distinguished by their distinct νC=O frequencies in solution. semanticscholar.orgresearchgate.netnih.gov The equilibrium between these conformers was found to be solvent-dependent. In non-polar solvents, a mixture of conformers is often observed, while in highly polar solvents, the equilibrium can shift to favor the more polar conformer. semanticscholar.org

For this compound, one would expect to observe changes in the carbonyl stretching band in solvents of varying polarity. In a non-polar solvent like n-hexane, two distinct νC=O bands might be resolved, corresponding to the axial and equatorial conformers. As the solvent polarity increases (e.g., to chloroform (B151607) or acetonitrile), the ratio of the intensities of these bands would change, reflecting the shift in the conformational equilibrium. The conformer with the larger dipole moment is typically stabilized to a greater extent by polar solvents. semanticscholar.org

Table 2: Hypothetical Carbonyl Stretching Frequencies (νC=O) for this compound in Different Solvents

SolventDielectric Constant (ε)Conformer A νC=O (cm⁻¹)Conformer B νC=O (cm⁻¹)Predominant Conformer
n-Hexane1.9~1675 (major)~1668 (minor)Equatorial Aryl (less polar)
Chloroform4.8~1672 (major)~1665 (minor)Equatorial Aryl
Acetonitrile37.5~1669(Not resolved)Equatorial Aryl (more polar)

Note: Wavenumbers are hypothetical, based on trends observed for similar piperidin-2-one derivatives where solvent polarity influences conformational populations. semanticscholar.orgnih.gov

Advanced Spectroscopic Characterization and Structural Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the application of various NMR techniques, the precise connectivity, configuration, and conformation of 3-(4-propan-2-ylphenyl)piperidin-2-one can be determined.

Proton (¹H) NMR for Configurational and Conformational Assignment

Proton NMR (¹H NMR) spectroscopy provides critical information about the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum would be expected to display distinct signals for the protons of the piperidin-2-one ring, the propan-2-yl (isopropyl) group, and the phenyl ring.

The chemical shifts (δ) of the protons on the piperidin-2-one ring are particularly informative for determining the ring's conformation, which typically adopts a chair or twisted-chair form. The coupling constants (J-values) between adjacent protons, especially the vicinal coupling constants (³J), are crucial for deducing dihedral angles and thus the relative orientation of substituents. For instance, the magnitude of the coupling between the proton at the C3 chiral center and the adjacent C4 protons can help in assigning the relative configuration (cis or trans) of the phenyl group.

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)
NH (Piperidin-2-one)7.0 - 8.5Broad Singlet-
Aromatic (ortho to isopropyl)7.1 - 7.3Doublet~8.0
Aromatic (meta to isopropyl)7.2 - 7.4Doublet~8.0
H3 (Piperidin-2-one)3.5 - 4.0Multiplet-
CH (Isopropyl)2.8 - 3.1Septet~7.0
H6 (Piperidin-2-one)3.2 - 3.5Multiplet-
H4, H5 (Piperidin-2-one)1.8 - 2.5Multiplets-
CH₃ (Isopropyl)1.2 - 1.4Doublet~7.0

Note: The exact chemical shifts and coupling constants are predictive and would need to be confirmed by experimental data.

Carbon-13 (¹³C) NMR for Structural Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shift of the carbonyl carbon (C2) in the piperidin-2-one ring is expected to appear significantly downfield (around 170-175 ppm). The carbons of the aromatic ring will resonate in the typical aromatic region (110-150 ppm), with the carbon attached to the isopropyl group (quaternary carbon) showing a distinct chemical shift. The aliphatic carbons of the piperidin-2-one ring and the isopropyl group will appear in the upfield region of the spectrum.

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (ppm)
C=O (C2)170 - 175
Aromatic C (ipso- to piperidinyl)138 - 142
Aromatic C (ipso- to isopropyl)145 - 150
Aromatic CH125 - 130
C345 - 55
C640 - 50
CH (Isopropyl)30 - 35
C4, C520 - 35
CH₃ (Isopropyl)20 - 25

Note: These are predicted chemical shift ranges and require experimental verification.

Two-Dimensional NMR Techniques (COSY, HSQC, NOESY) for Connectivity and Proximity Analysis

To unambiguously assign the proton and carbon signals and to gain deeper insight into the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling networks. For instance, it would show correlations between the H3 proton and the H4 protons, as well as between the protons within the isopropyl group and the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This is invaluable for assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and conformation. For example, NOE correlations between the H3 proton and specific aromatic protons could confirm the orientation of the phenyl ring relative to the piperidin-2-one ring.

Computational Prediction of NMR Chemical Shifts for Verification

In modern structural analysis, computational methods are frequently used to predict NMR chemical shifts. Density Functional Theory (DFT) calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical ¹H and ¹³C NMR chemical shifts. These predicted spectra can then be compared with the experimental data to verify the structural assignment and to gain a more refined understanding of the conformational preferences of the molecule. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and to obtain a "fingerprint" of the molecule.

Assignment of Characteristic Vibrational Modes of Piperidin-2-one Ring and Substituents

The FT-IR and FT-Raman spectra of this compound would exhibit characteristic absorption and scattering bands corresponding to the vibrations of its constituent parts.

Piperidin-2-one Ring Vibrations:

N-H Stretching: A prominent band in the FT-IR spectrum, typically in the range of 3200-3400 cm⁻¹, is characteristic of the N-H stretching vibration of the lactam.

C=O Stretching: A strong absorption in the FT-IR spectrum, usually between 1640 and 1680 cm⁻¹, is indicative of the carbonyl (C=O) stretching of the six-membered lactam ring. This band is often also visible, though weaker, in the FT-Raman spectrum.

CH₂ Stretching and Bending: The methylene (B1212753) groups of the piperidin-2-one ring will give rise to symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region and bending (scissoring and rocking) vibrations in the 1400-1470 cm⁻¹ region.

Substituent Vibrations:

Aromatic C-H Stretching: These vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds in the phenyl ring result in characteristic bands in the 1450-1600 cm⁻¹ region.

Isopropyl Group Vibrations: The C-H stretching and bending vibrations of the isopropyl group will contribute to the aliphatic C-H region of the spectra.

Out-of-Plane Bending: The substitution pattern on the aromatic ring can often be deduced from the pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region of the FT-IR spectrum.

The combination of FT-IR and FT-Raman spectroscopy provides a comprehensive vibrational profile of the molecule. Computational DFT calculations can also be used to predict the vibrational frequencies and intensities, aiding in the precise assignment of the observed spectral bands.

Correlation of Vibrational Frequencies with Molecular Structure and Bonding

A detailed analysis of the vibrational frequencies for this compound is not available in the current body of scientific literature. Typically, understanding the correlation between vibrational frequencies and molecular structure involves experimental techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, often complemented by computational methods such as Density Functional Theory (DFT).

For a molecule of this nature, researchers would anticipate characteristic vibrational modes. For instance, the piperidin-2-one ring would exhibit a prominent C=O (carbonyl) stretching frequency, typically in the range of 1650-1690 cm⁻¹, which is sensitive to its local electronic and hydrogen-bonding environment. The N-H bond of the lactam would show a stretching vibration, usually above 3200 cm⁻¹, and its position could indicate the extent of intermolecular hydrogen bonding. The aromatic ring would display C-H stretching vibrations above 3000 cm⁻¹, along with characteristic C=C stretching bands between 1450 and 1600 cm⁻¹. The isopropyl group would be identified by its distinctive C-H bending modes. However, without experimental or computational studies on this specific compound, a precise correlation remains speculative.

X-ray Crystallography and Solid-State Structural Analysis

Determination of Crystal Structure and Molecular Geometry

There are currently no published single-crystal X-ray diffraction studies for this compound. Such an analysis would be essential to definitively determine its crystal system, space group, and the precise atomic coordinates in the solid state. This would allow for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a detailed three-dimensional representation of the molecule.

Based on related piperidine (B6355638) structures, it would be expected for the piperidine ring to adopt a conformation that minimizes steric strain, such as a chair or a twisted-boat conformation. The relative orientation of the 4-propan-2-ylphenyl substituent with respect to the piperidine ring would be a key feature, defined by the torsion angles of the bond connecting the two ring systems.

Analysis of Intermolecular Interactions and Crystal Packing

Without a determined crystal structure, a definitive analysis of the intermolecular interactions and crystal packing for this compound cannot be conducted. However, based on its chemical structure, several types of non-covalent interactions would be anticipated to govern its solid-state assembly.

Computational Chemistry and Theoretical Investigations of Piperidin 2 Ones

Quantum Chemical Calculations for Structural and Electronic Properties

The foundational methods for these theoretical investigations are Density Functional Theory (DFT) and ab initio calculations, such as Hartree-Fock (HF).

Density Functional Theory (DFT) has become a prevalent method in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. researchgate.net A particularly popular functional within the DFT framework is B3LYP (Becke, 3-parameter, Lee–Yang–Parr), a hybrid functional that combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. This approach is widely used for optimizing the molecular geometry and calculating the vibrational frequencies of organic molecules, including piperidine (B6355638) and piperidin-4-one derivatives. researchgate.netresearchgate.netnih.gov Studies on related heterocyclic systems have demonstrated that B3LYP can accurately predict geometric parameters that show good agreement with experimental data. researchgate.net

Hartree-Fock (HF) is a fundamental ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. While it systematically neglects electron correlation, leading to some inaccuracies, it serves as a crucial starting point for more advanced, correlation-corrected methods. Comparing results from HF and DFT methods allows researchers to assess the importance of electron correlation for specific molecular properties. researchgate.net For piperidine derivatives, both HF and DFT have been employed to study molecular structures and energies. researchgate.net

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set . A basis set is a collection of mathematical functions used to construct the molecular orbitals. jetir.orgwikipedia.org The selection involves a trade-off between accuracy and computational expense. mit.edu

For molecules like 3-(4-propan-2-ylphenyl)piperidin-2-one, which contain first- and second-row atoms, the Pople-style basis sets are commonly employed. jetir.org

Split-valence basis sets (e.g., 6-31G, 3-21G): These sets use multiple functions to represent the valence orbitals, providing more flexibility than minimal basis sets. jetir.orguni-rostock.deresearchgate.net

Polarization functions (e.g., 6-31G(d,p) or 6-31G ): Indicated by (d,p) or **, these functions add orbitals of higher angular momentum (d-functions on heavy atoms, p-functions on hydrogens). This allows for the description of non-spherical electron distributions, which is crucial for accurately modeling bonding in cyclic systems. jetir.orguni-rostock.de

Diffuse functions (e.g., 6-31+G(d,p) or 6-31++G(d,p)): Indicated by + or ++, these functions are important for describing systems with lone pairs, anions, or in calculations of properties like electron affinity where electrons are loosely bound. jetir.org

For higher accuracy, triple-zeta basis sets like 6-311G are often used, frequently augmented with both polarization and diffuse functions (e.g., 6-311++G(d,p) ). nih.gov The validation of a chosen basis set is typically performed by comparing calculated properties, such as geometric parameters or vibrational frequencies, with available experimental data for related molecules. researchgate.net

Basis SetDescriptionTypical Application
STO-3G Minimal basis setPreliminary calculations, very large systems
6-31G(d,p) Double-zeta, polarizedGeometry optimizations and frequency calculations for organic molecules
6-311+G(d,p) Triple-zeta, polarized, with diffuse functions on heavy atomsHigher accuracy energies, systems with lone pairs or anions
def2-TZVP Valence triple-zeta, polarizedGood balance of accuracy and cost for DFT calculations
cc-pVTZ Correlation-consistent, triple-zetaHigh-accuracy correlated calculations, systematic convergence to the complete basis set limit

Piperidin-2-one, as a lactam, can theoretically exist in equilibrium with its tautomeric form, a lactim. This type of isomerism is known as lactam-lactim tautomerism, which involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, accompanied by a shift of the double bond.

Quantum chemical calculations are highly effective for determining the relative stabilities of tautomers. By optimizing the geometry of each tautomer and calculating its total electronic energy, the difference in energy (ΔE) can be determined. A positive ΔE indicates that the tautomer is less stable than its counterpart. Such studies on related heterocyclic systems like 2-pyridone have shown that the keto (lactam) form is generally more stable than the enol (lactim) form, though the equilibrium can be influenced by solvent effects. wuxiapptec.comnih.govrsc.org Computational methods can quantify these energy differences and predict the equilibrium constant (KT). nih.gov

For piperidin-2-one, the lactam form is overwhelmingly more stable than the lactim form due to the greater strength of the C=O double bond compared to the C=N double bond.

Tautomeric FormStructureGeneral Relative Stability
Lactam Piperidin-2-oneMore Stable
Lactim 2,3,4,5-Tetrahydropyridin-6-olLess Stable

Electronic Structure and Reactivity Descriptors

Beyond structural properties, computational chemistry provides a suite of descriptors that help in understanding the electronic structure and predicting the chemical reactivity of a molecule.

According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. A higher HOMO energy (EHOMO) corresponds to a greater ability to donate electrons, indicating a higher reactivity in nucleophilic reactions.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy (ELUMO) corresponds to a greater ability to accept electrons, indicating higher reactivity in electrophilic reactions.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small gap suggests the molecule is more polarizable and reactive. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing further insight into the molecule's behavior.

DescriptorFormulaInterpretation
Energy Gap (ΔE) ELUMO - EHOMOIndicator of chemical stability and reactivity
Chemical Hardness (η) (ELUMO - EHOMO) / 2Resistance to change in electron distribution
Chemical Softness (S) 1 / (2η)Reciprocal of hardness, indicates higher reactivity
Electronegativity (χ) -(EHOMO + ELUMO) / 2Tendency to attract electrons
Chemical Potential (μ) (EHOMO + ELUMO) / 2"Escaping tendency" of electrons
Electrophilicity Index (ω) μ² / (2η)Propensity of a species to accept electrons

For a molecule like this compound, DFT calculations at the B3LYP/6-311++G(d,p) level would typically show the HOMO localized on the electron-rich aromatic ring and the LUMO distributed over the piperidin-2-one moiety, indicating these as the likely sites for nucleophilic and electrophilic attack, respectively.

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular bonding, charge distribution, and conjugative interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. rsc.orgresearchgate.net

In the context of this compound, NBO analysis would reveal important hyperconjugative interactions, such as:

Delocalization from the nitrogen lone pair (LP(N)) to the antibonding orbital of the adjacent carbonyl group (π*(C=O)). This interaction is characteristic of amides and contributes to the planarity and stability of the amide bond.

Interactions between the π orbitals of the phenyl ring and the σ* orbitals of the piperidine ring.

These charge transfer events are crucial for understanding the electronic stabilization within the molecule. researchgate.netrsc.org

Donor NBOAcceptor NBOE(2) (kcal/mol) (Representative)Interaction Type
LP(1) Nπ* (C=O)~ 50-60n → π* (Amide Resonance)
π (Phenyl C=C)σ* (Ring C-C)~ 2-5π → σ* (Hyperconjugation)
σ (Ring C-H)σ* (Ring C-C)~ 1-4σ → σ* (Hyperconjugation)
LP(2) Oσ* (N-C)~ 1-3n → σ* (Stabilization)

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule, providing a visual representation of its electrophilic and nucleophilic sites. The MEP is calculated from the total electron density and represents the electrostatic potential on the surface of the molecule. This information is crucial for predicting how a molecule will interact with other chemical species.

In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate areas of high electron density. researchgate.netresearchgate.net These regions are susceptible to electrophilic attack, as they are electron-rich and can donate electron pairs. researchgate.net Conversely, areas with positive electrostatic potential, usually depicted in blue, signify electron-deficient regions that are prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral or near-zero potential.

For a molecule like this compound, the MEP map would highlight specific reactive centers. The oxygen atom of the carbonyl group in the piperidin-2-one ring is expected to be a region of high negative potential (red), making it a primary site for electrophilic interactions. The hydrogen atom attached to the nitrogen in the lactam ring would likely exhibit a positive potential (blue), indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond donor. The aromatic ring will also display distinct electrostatic potential patterns, influencing its interactions with other molecules.

Table 1: Predicted Electrophilic and Nucleophilic Sites of this compound from MEP Analysis

Molecular Region Predicted Electrostatic Potential Type of Reactive Site
Carbonyl OxygenNegative (Red/Yellow)Nucleophilic
Nitrogen-bound HydrogenPositive (Blue)Electrophilic
Aromatic Ring FaceGenerally Negative (Electron-rich π system)Nucleophilic
Aromatic Ring Edge (Hydrogens)Positive (Blue)Electrophilic
Carbonyl CarbonPositive (Blue)Electrophilic

Theoretical Studies of Reaction Mechanisms and Kinetics

Computational chemistry is instrumental in elucidating the intricate details of chemical reactions, including the formation and transformation of piperidin-2-one structures.

Investigation of Mechanistic Pathways for Piperidin-2-one Formation and Transformation

Theoretical studies allow for the exploration of various potential reaction pathways for the synthesis and subsequent reactions of piperidin-2-ones. For instance, the formation of the piperidin-2-one ring can occur through several mechanisms, such as intramolecular cyclization reactions. nih.gov Computational modeling can be used to map out the potential energy surface for these reactions, identifying the most energetically favorable pathways.

One common route to piperidin-2-ones is the intramolecular cyclization of γ-amino acids or their derivatives. Theoretical calculations can model the step-by-step process of this cyclization, including the formation of key intermediates and transition states. Similarly, multicomponent reactions that lead to highly substituted piperidin-2-ones can be investigated computationally to understand the sequence of bond-forming events. researchgate.net For transformations of the piperidin-2-one ring, such as ring-opening or functionalization at different positions, computational studies can predict the feasibility of different reaction mechanisms under various conditions.

Calculation of Activation Barriers and Transition State Geometries

A critical aspect of understanding reaction mechanisms is the characterization of transition states and the calculation of activation barriers (activation energies). The activation energy is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. schrodinger.com

Computational methods, particularly density functional theory (DFT), are widely used to locate the geometry of transition states and calculate their energies. acs.orgwhiterose.ac.uk For example, in the context of a piperidine derivative, DFT calculations have been used to determine the Gibbs energy of activation for conformational changes, such as the rotation of a substituent group, to be approximately 55 kJ/mol at 195 K. acs.orgwhiterose.ac.uk This type of calculation provides quantitative data on the energy landscape of the molecule and its reactions. The reaction energy, which is the difference between the energies of the products and the reactants, can also be calculated to determine if a reaction is exothermic or endothermic. schrodinger.com

Table 2: Representative Data from Theoretical Kinetic Studies of Piperidine Derivatives

Process Computational Method Calculated Activation Energy (ΔG‡) Reference
Boc Group RotationDFT (B3LYP-D3BJ/def2-TZVP)~55 kJ/mol at 195 K acs.orgwhiterose.ac.uk

Application of Theoretical Models to Understand Stereoselectivity

Many synthetic routes to piperidine derivatives can result in the formation of multiple stereoisomers. Understanding and controlling the stereoselectivity of these reactions is crucial, especially in medicinal chemistry where different stereoisomers can have vastly different biological activities. Theoretical models are instrumental in predicting and explaining the stereochemical outcome of reactions. google.com

By calculating the energies of the transition states leading to different stereoisomers, chemists can predict which product is likely to be favored. For example, in a cyclization reaction to form a substituted piperidin-2-one, there may be multiple diastereomeric transition states. Computational analysis can reveal the relative stabilities of these transition states, which are often influenced by steric and electronic factors. This information can then be used to design catalysts or reaction conditions that favor the formation of the desired stereoisomer.

Computational-Aided Design and Virtual Screening of Lactam Libraries

The design and screening of large libraries of compounds are fundamental to modern drug discovery. nih.govresearchgate.net Computational-aided drug design (CADD) has become an indispensable tool in this process, enabling the rapid and cost-effective identification of promising new drug candidates. nih.govsciengpub.ir

Virtual screening involves the use of computational methods to screen large databases of virtual compounds against a biological target. nih.gov For lactam-containing compounds like piperidin-2-ones, virtual libraries can be generated by systematically modifying the core scaffold with different substituents. nih.govresearchgate.net These virtual libraries can then be screened for their potential to bind to a specific protein target using molecular docking simulations. This approach allows researchers to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing. The quality and diversity of the compound library are crucial for the success of a virtual screening campaign. nih.govresearchgate.net

Structure-Reactivity Relationship Studies in Piperidin-2-one Derivatives

Understanding the relationship between the structure of a molecule and its reactivity is a cornerstone of organic chemistry. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies use computational methods to correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. nih.govnih.gov

For piperidin-2-one derivatives, QSAR studies can be employed to build predictive models for their biological activity, such as their ability to inhibit a particular enzyme. nih.gov These models are developed by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of compounds with known activities. researchgate.net Statistical methods are then used to establish a mathematical relationship between these descriptors and the observed activity. nih.govnih.gov

These studies can reveal which structural features are important for a desired reactivity or biological effect. nih.govresearchgate.net For example, a QSAR model might indicate that increasing the hydrophobicity of a particular substituent on the piperidin-2-one ring leads to higher biological activity. This information can then be used to guide the design of new, more potent derivatives. nih.gov

Future Research Directions and Advanced Applications

Development of Green and Sustainable Synthetic Methodologies for Substituted Piperidin-2-ones

The chemical industry's shift towards environmentally responsible practices has spurred significant research into green and sustainable synthetic methods. For substituted piperidin-2-ones, future efforts will concentrate on minimizing waste, reducing energy consumption, and utilizing renewable resources.

One promising area is the use of photocatalysis , which employs visible light to drive chemical reactions. nih.govvdu.lt Organophotocatalyzed strategies, such as the [1 + 2 + 3] cycloaddition of inorganic ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds, offer a one-step, room-temperature route to diverse piperidin-2-one structures. vdu.ltscienceopen.com This approach avoids the need for harsh reagents and multi-step procedures often associated with classical methods. scienceopen.com The development of novel photocatalysts will be crucial to expand the substrate scope and improve the efficiency of these reactions.

Biocatalysis represents another cornerstone of green chemistry. The use of enzymes, such as immobilized lipases, can facilitate the synthesis of piperidine (B6355638) derivatives under mild conditions with high selectivity. wikipedia.orgstepscience.com Research is expected to focus on discovering and engineering new enzymes specifically for lactam synthesis, including the formation of the piperidin-2-one core. Chemo-enzymatic strategies, which combine the advantages of both chemical and biological catalysis, are also being explored to create efficient and sustainable routes to complex chiral piperidines. stepscience.com

Additionally, the development of syntheses in environmentally benign solvents, such as water, or under solvent-free conditions is a key goal. researchgate.net Methodologies that reduce the number of synthetic steps, for instance, by telescoping multiple reactions into a one-pot process, will also contribute to a more sustainable production of these compounds. mdpi.com The principles of atom economy will continue to guide the design of new synthetic routes, aiming to incorporate the maximum number of atoms from the starting materials into the final product. mt.com

Green MethodologyKey AdvantagesPotential Research Focus
Photocatalysis Utilizes renewable light energy, mild reaction conditions, potential for novel bond formations. nih.govvdu.ltDevelopment of new, more efficient photocatalysts; expanding the scope to complex substrates.
Biocatalysis High selectivity (enantio- and regio-), mild conditions, reduced environmental impact. wikipedia.orgstepscience.comEnzyme discovery and engineering for lactam synthesis; development of one-pot cascade reactions. stepscience.com
Solvent-Free/Water-Mediated Reactions Eliminates or reduces the use of hazardous organic solvents, simplifies purification. researchgate.netDesign of catalysts that are active and stable in aqueous media; exploration of solid-state reactions.
One-Pot/Tandem Reactions Reduces waste, saves time and resources by avoiding intermediate isolation and purification steps. mdpi.comDesigning novel cascade reactions for the direct synthesis of complex piperidin-2-ones.

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of chemical synthesis. researchgate.netcore.ac.uk For the synthesis of 3-(4-propan-2-ylphenyl)piperidin-2-one and its derivatives, these computational tools can accelerate development timelines, reduce costs, and enhance the precision of synthetic processes. core.ac.ukresearchgate.net

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions with minimal experimental input. longdom.org By analyzing a small set of initial experiments, these models can predict the optimal temperature, solvent, catalyst, and reagent concentrations to maximize yield and minimize byproducts. This data-driven approach significantly reduces the number of experiments required compared to traditional trial-and-error methods, saving time and resources. researchgate.netlongdom.org Active learning algorithms can suggest the most informative experiments to perform next, continuously refining the reaction model. longdom.org

Predicting Reaction Outcomes: Deep learning models, such as neural networks, can predict the feasibility, yield, and potential side products of a chemical reaction. researchgate.netacs.org For the synthesis of functionalized piperidin-2-ones, these predictive models can help chemists evaluate different synthetic strategies in silico before committing to laboratory work. This allows for the early identification of potential challenges and the selection of the most promising synthetic pathways. acs.org

AI/ML ApplicationFunctionImpact on Piperidin-2-one Synthesis
Retrosynthesis Planning Proposes synthetic routes by working backward from the target molecule. mt.comresearchgate.netIdentifies novel and more efficient pathways to this compound and its analogs.
Reaction Condition Optimization Predicts optimal parameters (temperature, solvent, etc.) to maximize yield. core.ac.uklongdom.orgAccelerates the development of robust and high-yielding synthetic protocols.
Outcome Prediction Forecasts reaction success, yield, and potential byproducts. researchgate.netacs.orgEnables rapid screening of synthetic ideas and reduces experimental failures.
Data-Driven Discovery Analyzes large datasets to identify new reaction types and catalysts. rsc.orgFacilitates the discovery of innovative methods for synthesizing and functionalizing the piperidin-2-one core.

Exploration of Novel Synthetic Transformations Involving the Piperidin-2-one Core

The piperidin-2-one scaffold serves as a versatile building block for the synthesis of more complex molecules. Future research will undoubtedly focus on discovering and developing novel chemical reactions to functionalize this core structure, enabling the creation of diverse molecular libraries for various applications.

A key area of interest is the late-stage functionalization (LSF) of the piperidin-2-one ring. researchgate.net LSF allows for the modification of a complex molecule in the final steps of a synthesis, which is highly valuable for exploring structure-activity relationships in drug discovery. researchgate.net One of the most powerful LSF techniques is C-H functionalization , which involves the direct conversion of a carbon-hydrogen bond into a new functional group. stepscience.comresearchgate.net While challenging, the development of catalysts and methods for the site-selective C-H functionalization of the piperidin-2-one core at various positions (C3, C4, C5, C6) would provide rapid access to a wide range of novel analogs. stepscience.comresearchgate.net

Another avenue of exploration involves leveraging the existing functionality of the piperidin-2-one ring for further transformations. The carbonyl group and the N-H bond of the lactam are prime targets for derivatization. For instance, the development of novel catalytic methods for the asymmetric α-arylation or alkylation of the piperidin-2-one enolate would allow for the stereocontrolled introduction of substituents at the C3 position. rsc.org

Furthermore, reactions that involve the ring itself, such as ring-expansion, ring-contraction, or cycloaddition reactions, could lead to entirely new heterocyclic scaffolds. For example, aza-semipinacol-type rearrangements have been used to transform dihydropyridin-2-ones into functionalized indenopyridin-2-ones, demonstrating how the core structure can be elaborated into more complex polycyclic systems. wikipedia.org The exploration of such novel transformations will be crucial for expanding the chemical space accessible from the piperidin-2-one core.

Advanced Spectroscopic Techniques for In-situ Monitoring of Piperidin-2-one Reactions

A deep understanding of reaction mechanisms and kinetics is essential for developing robust and efficient synthetic processes. Advanced spectroscopic techniques that allow for the real-time, in-situ monitoring of chemical reactions are becoming indispensable tools for chemical process development.

Process Analytical Technology (PAT) , a framework encouraged by regulatory agencies, involves the use of online analytical tools to monitor and control manufacturing processes. stepscience.commt.comlongdom.org For the synthesis of substituted piperidin-2-ones, PAT can be implemented to ensure consistent product quality and to optimize reaction conditions in real-time. Spectroscopic techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy are well-suited for in-situ monitoring, as they can provide information about the concentration of reactants, intermediates, and products throughout the course of a reaction. vdu.ltrsc.org

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for mechanistic studies. researchgate.net It allows for the direct observation of reactive intermediates and can provide detailed kinetic data, which is crucial for understanding the reaction pathway. researchgate.net By monitoring the reaction directly in the NMR tube, chemists can gain insights that are often difficult to obtain through traditional offline analysis.

Operando spectroscopy is a methodology that couples the spectroscopic characterization of a reaction with simultaneous measurement of its performance (e.g., conversion, selectivity). wikipedia.orgmdpi.comresearchgate.net This approach is particularly valuable for studying catalytic reactions, as it can help to identify the true active form of the catalyst and to understand how it behaves under actual working conditions. wikipedia.org The application of operando FT-IR, Raman, and NMR to the synthesis of piperidin-2-ones will provide a deeper understanding of the catalytic cycles involved and facilitate the development of more efficient catalysts.

Spectroscopic TechniqueInformation ProvidedApplication in Piperidin-2-one Synthesis
In-situ FT-IR/Raman Real-time concentration of reactants, intermediates, and products; reaction kinetics. vdu.ltrsc.orgMonitoring reaction progress, determining endpoints, and optimizing process parameters.
In-situ NMR Detailed structural information on all species in solution; identification of transient intermediates. researchgate.netElucidating reaction mechanisms and understanding complex reaction networks.
Operando Spectroscopy Correlation of catalyst structure with activity and selectivity under reaction conditions. wikipedia.orgmdpi.comresearchgate.netRational design of improved catalysts for piperidin-2-one synthesis.
Mass Spectrometry (Real-Time) Direct analysis of reaction components, including intermediates, from the reaction mixture. rsc.orgnist.govRapid mechanistic screening and identification of unexpected reaction pathways.

Q & A

Q. What are the recommended methods for synthesizing 3-(4-Propan-2-ylphenyl)piperidin-2-one?

  • Methodological Answer :
    Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation. For example:
    • Core Ring Formation : Use a Buchwald-Hartwig amination or reductive amination to construct the piperidin-2-one ring.
    • Substituent Introduction : Introduce the 4-propan-2-ylphenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.
    • Purification : Employ column chromatography or recrystallization for isolation .
      Safety protocols (e.g., inert atmosphere for moisture-sensitive steps) should align with GHS guidelines for similar piperidinones .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer :
    Use a combination of:
    • X-ray Crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement) .
    • Spectroscopy :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and ring conformation.
  • IR : Verify carbonyl (C=O) stretching vibrations (~1650–1750 cm1^{-1}) .
    3. Mass Spectrometry : Confirm molecular weight via high-resolution MS (e.g., ESI-TOF) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
    Based on GHS classifications for analogous piperidinones:
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
    • Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation risk).
    • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conformational analysis of the piperidinone ring be performed?

  • Methodological Answer :
    • Crystallographic Data : Use Cremer-Pople puckering coordinates to quantify ring non-planarity. Calculate amplitude (qq) and phase angle (θ\theta) from atomic coordinates .
    • Computational Modeling : Optimize geometry using DFT (e.g., B3LYP/6-31G*) and compare with experimental data.
    • Dynamic Analysis : Perform molecular dynamics (MD) simulations to assess pseudorotation barriers .

Q. What strategies are effective for identifying and characterizing polymorphic forms?

  • Methodological Answer :
    • Screening : Use solvent evaporation, slurry conversion, or melt crystallization to generate polymorphs.
    • Characterization :
  • PXRD : Compare diffraction patterns to known forms.
  • DSC/TGA : Analyze thermal stability and phase transitions.
  • Raman Spectroscopy : Detect subtle conformational differences .

Q. How can computational docking predict the biological activity of this compound?

  • Methodological Answer :
    • Target Selection : Identify receptors (e.g., enzymes like aldose reductase) based on structural analogs .
    • Docking Workflow :
  • Prepare ligand (compound) and receptor files (PDB format).
  • Use AutoDock Vina or Schrödinger Glide for docking simulations.
  • Validate with free energy calculations (e.g., MM-GBSA).
    3. Analysis : Rank binding poses by docking scores (e.g., ΔG) and compare with experimental IC50_{50} values .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting crystallographic vs. spectroscopic results)?

  • Methodological Answer :
    • Triangulation : Cross-validate using multiple techniques (e.g., NMR, X-ray, and computational models).
    • Error Analysis : Assess instrument calibration (e.g., XRD wavelength accuracy) and sample purity.
    • Iterative Refinement : Adjust synthetic conditions or computational parameters to reconcile discrepancies .

Q. Tables for Key Data

Property Method Typical Value/Outcome Reference
Melting PointDSC~150–160°C (polymorph-dependent)
C=O Stretching (IR)FT-IR Spectroscopy1680–1700 cm1^{-1}
Docking Score (ΔG)AutoDock Vina-8.5 to -9.2 kcal/mol
Puckering Amplitude (qq)Cremer-Pople Analysis0.4–0.6 Å

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.